

Introduction: The Significance of 6-Methoxy-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-1H-indole-3-carbaldehyde

Cat. No.: B1362167

[Get Quote](#)

6-Methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The solubility of this starting material dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in downstream applications such as purification by crystallization and formulation for biological screening. An empirical and theoretical understanding of its solubility profile is therefore not merely academic but a foundational requirement for its effective utilization.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of **6-Methoxy-1H-indole-3-carbaldehyde** features a bicyclic aromatic indole ring, a polar aldehyde group at the 3-position, a methoxy group at the 6-position, and an N-H group within the indole ring. These features create a molecule with both non-polar and polar characteristics.

Table 1: Key Physicochemical Properties of **6-Methoxy-1H-indole-3-carbaldehyde**

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₂	[1] [2]
Molecular Weight	175.18 g/mol	[1] [2]
Appearance	Pale-yellow to yellow-brown solid	[3]
Melting Point	185 °C	[4]
Boiling Point	375.2 ± 22.0 °C (Predicted)	[4]
Density	1.273 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	15.73 ± 0.30 (Predicted, for N-H)	[4]

Causality Behind Solubility Behavior:

- Indole Ring System: The bicyclic aromatic core is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents.
- Aldehyde Group (-CHO): This is a polar, electron-withdrawing group. The oxygen atom can act as a hydrogen bond acceptor.
- Methoxy Group (-OCH₃): This group is moderately polar and the oxygen can also serve as a hydrogen bond acceptor.
- Indole N-H Group: The nitrogen-hydrogen bond is a key feature, allowing the molecule to act as a hydrogen bond donor.[\[5\]](#)

This combination of a non-polar surface area with multiple sites for hydrogen bonding predicts a nuanced solubility profile. The molecule is not expected to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but should exhibit good solubility in solvents of intermediate polarity, particularly those capable of engaging in hydrogen bonding.

Theoretical and Observed Solubility Profile

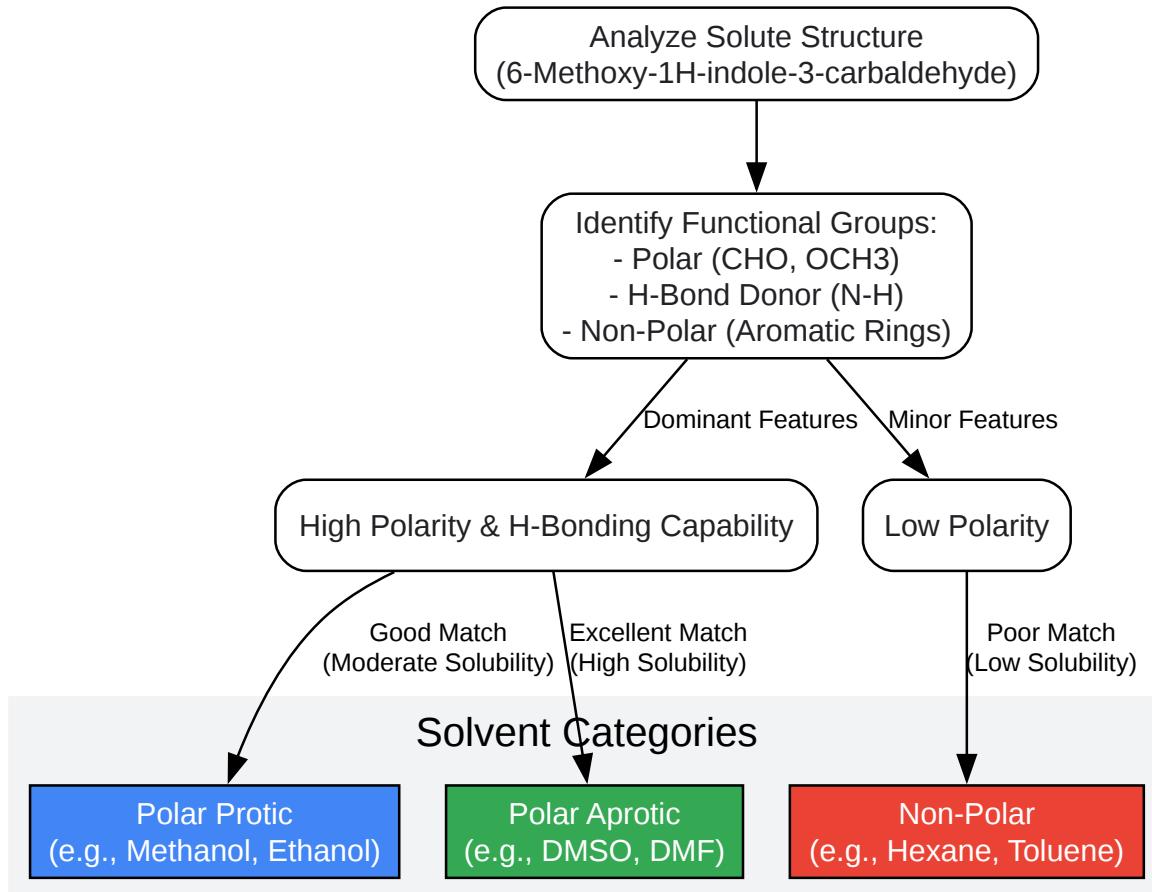
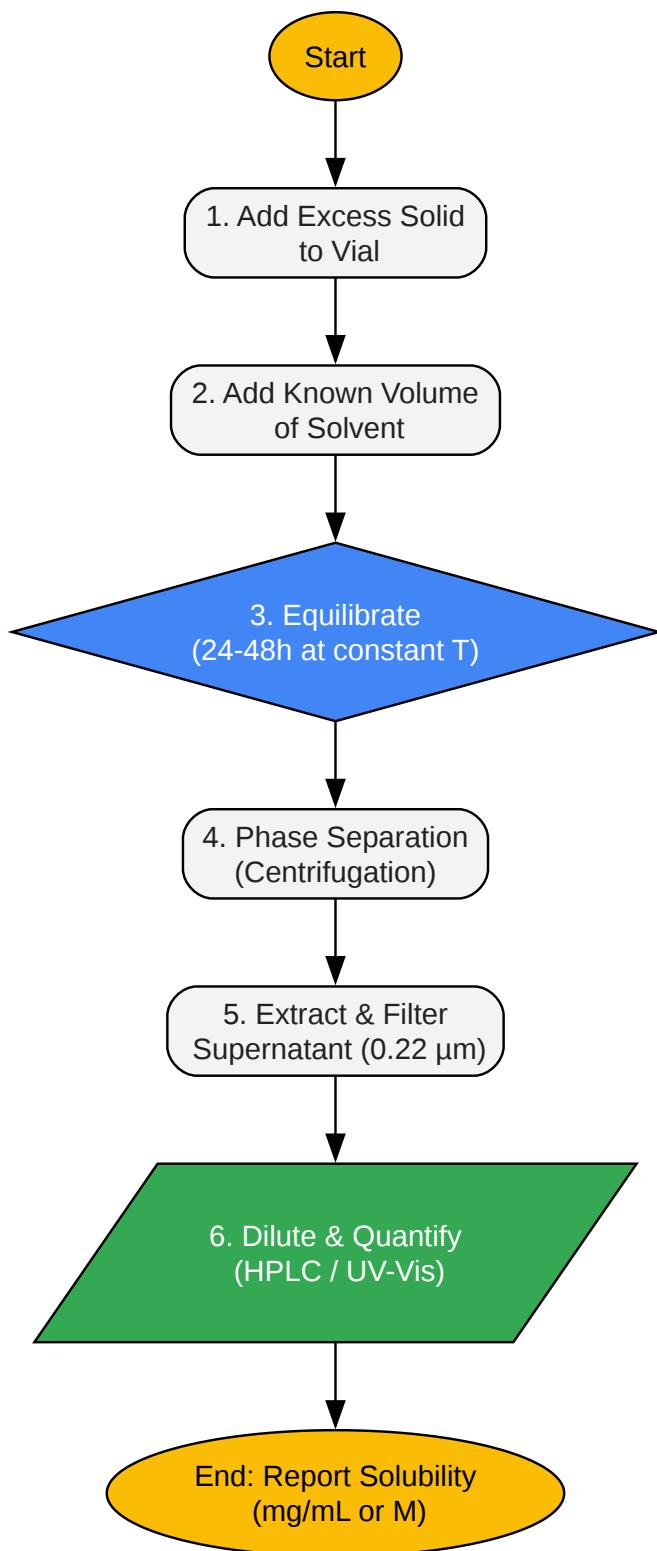

Based on the principle of "like dissolves like," we can predict the solubility of **6-Methoxy-1H-indole-3-carbaldehyde** across different solvent classes. While specific quantitative data for this exact compound is sparse in the literature, a reliable profile can be extrapolated from its structure and data available for the parent compound, indole-3-carboxaldehyde.[6][7]

Table 2: Predicted Solubility of **6-Methoxy-1H-indole-3-carbaldehyde** in Common Solvents


Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Low to Moderate	The ability to both donate and accept hydrogen bonds facilitates interaction. [5][8] However, the large non-polar indole core limits high solubility, especially in water.[6]
Polar Aprotic	DMSO, DMF, Acetonitrile	High	These solvents possess large dipole moments that can solvate the polar regions of the molecule effectively. [5] The parent compound is known to be soluble in DMSO and DMF (~30 mg/mL).[7]
Non-Polar	Hexane, Toluene, Diethyl Ether	Low to Insoluble	The significant polarity from the aldehyde, methoxy, and N-H groups prevents effective solvation by non-polar solvents.[6]

The logical relationship between molecular structure and solvent choice can be visualized as a decision-making workflow.

Logical Flow for Solvent Selection

Experimental Workflow: Shake-Flask Method

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-1H-indole-3-carboxaldehyde | C₁₀H₉NO₂ | CID 907214 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 6-Methoxy-1H-indole-3-carbaldehyde | 70555-46-3 [sigmaaldrich.com]
- 4. 6-Methoxy-1H-indole-3-carbaldehyde CAS#: 70555-46-3 [amp.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymchem.com [cdn.caymchem.com]
- 8. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Significance of 6-Methoxy-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1362167#solubility-of-6-methoxy-1h-indole-3-carbaldehyde-in-common-solvents\]](https://www.benchchem.com/product/b1362167#solubility-of-6-methoxy-1h-indole-3-carbaldehyde-in-common-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com